molecular formula C18H13BrFN3O5 B2601135 ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-98-9

ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2601135
CAS No.: 941885-98-9
M. Wt: 450.22
InChI Key: QSKORBLVQLKWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a bromofuran amide group, a fluorophenyl group, and a dihydropyridazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:

    Formation of the Bromofuran Amide: The initial step involves the bromination of furan to obtain 5-bromofuran. This is followed by the reaction with an appropriate amine to form the 5-bromofuran-2-amido intermediate.

    Synthesis of the Dihydropyridazine Core: The next step involves the formation of the dihydropyridazine core. This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester.

    Coupling Reactions: The final step involves coupling the 5-bromofuran-2-amido intermediate with the dihydropyridazine core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-chlorofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(5-iodofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(5-methylfuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the bromofuran amide group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(5-bromofuran-2-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O5/c1-2-27-18(26)16-12(21-17(25)13-7-8-14(19)28-13)9-15(24)23(22-16)11-5-3-10(20)4-6-11/h3-9H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKORBLVQLKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.